2-(3-Ethoxy-4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline 2-(3-Ethoxy-4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 853902-83-7
VCID: VC0344712
InChI: InChI=1S/C17H18FNO3S/c1-2-22-17-11-15(7-8-16(17)18)23(20,21)19-10-9-13-5-3-4-6-14(13)12-19/h3-8,11H,2,9-10,12H2,1H3
SMILES: CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)F
Molecular Formula: C17H18FNO3S
Molecular Weight: 335.4g/mol

2-(3-Ethoxy-4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline

CAS No.: 853902-83-7

Main Products

VCID: VC0344712

Molecular Formula: C17H18FNO3S

Molecular Weight: 335.4g/mol

2-(3-Ethoxy-4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline - 853902-83-7

CAS No. 853902-83-7
Product Name 2-(3-Ethoxy-4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
Molecular Formula C17H18FNO3S
Molecular Weight 335.4g/mol
IUPAC Name 2-(3-ethoxy-4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Standard InChI InChI=1S/C17H18FNO3S/c1-2-22-17-11-15(7-8-16(17)18)23(20,21)19-10-9-13-5-3-4-6-14(13)12-19/h3-8,11H,2,9-10,12H2,1H3
Standard InChIKey XHUJYRYKZXWXLN-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)F
Canonical SMILES CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)F
PubChem Compound 4914549
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator